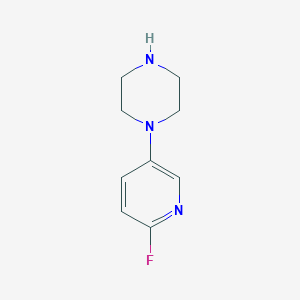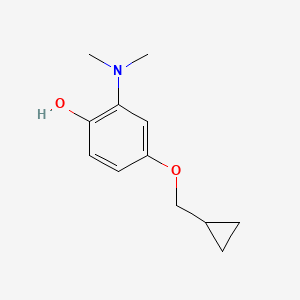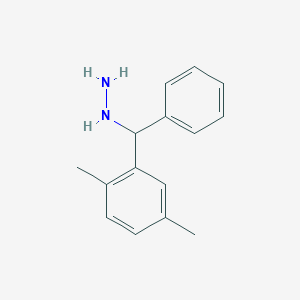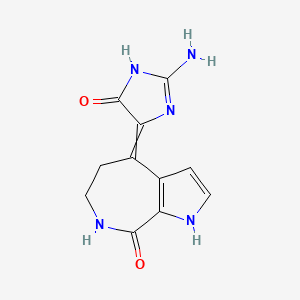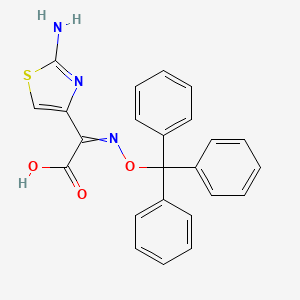![molecular formula C16H15NO B12435729 3-[(Benzyloxy)methyl]-1H-indole CAS No. 118481-31-5](/img/structure/B12435729.png)
3-[(Benzyloxy)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methyl]-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy methyl group attached to it
Preparation Methods
The synthesis of 3-[(Benzyloxy)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The benzyloxy methyl group can be introduced through a subsequent alkylation reaction using benzyl chloride and a base such as sodium hydride . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
3-[(Benzyloxy)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-1H-indole involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
3-[(Benzyloxy)methyl]-1H-indole can be compared with other indole derivatives such as:
- 3-methyl-2-hydroxyindole
- 5-hydroxyindole-3-acetic acid
- 3-indole acrylic acid
- indole-3-carboxylic acid
These compounds share the indole core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific benzyloxy methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
118481-31-5 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-2-6-13(7-3-1)11-18-12-14-10-17-16-9-5-4-8-15(14)16/h1-10,17H,11-12H2 |
InChI Key |
ISZCQRXBJGLDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


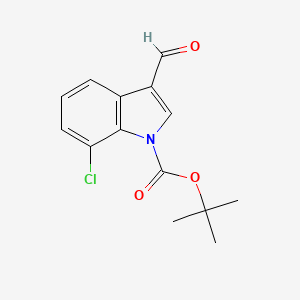
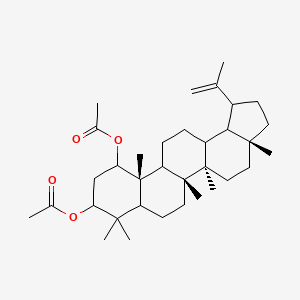
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
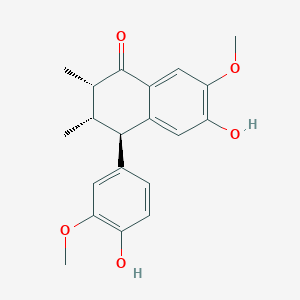
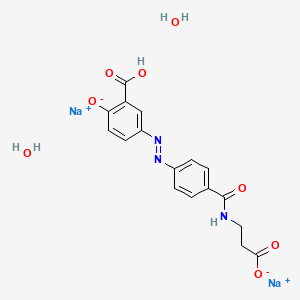
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)

